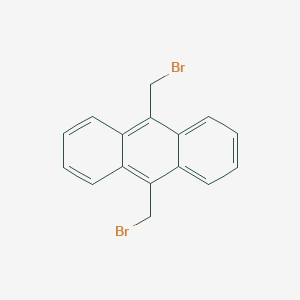

9,10-Bis(bromomethyl)anthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(bromomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMDXGFCREMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346067 | |

| Record name | 9,10-Bis(bromomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34373-96-1 | |

| Record name | 9,10-Bis(bromomethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-BIS(BROMOMETHYL)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of 9,10-Bis(bromomethyl)anthracene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of 9,10-Bis(bromomethyl)anthracene, a key intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is a crystalline solid organic compound.[1] Its core structure consists of an anthracene backbone with two bromomethyl groups substituted at the 9 and 10 positions. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules.[2]

Tabulated Physical and Chemical Data

| Property | Value |

| CAS Number | 34373-96-1[3][4] |

| Molecular Formula | C₁₆H₁₂Br₂[3][5] |

| Molecular Weight | 364.07 g/mol [3][5] |

| Melting Point | >230°C (with decomposition)[4][6] |

| Boiling Point | 478.5 ± 25.0 °C (Predicted)[4] |

| Appearance | Solid[4] |

| Solubility | Slightly soluble in DMSO (with heating)[4] |

Spectroscopic and Structural Characterization

The structure of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the protons of the two bromomethyl groups (–CH₂Br). The aromatic protons on the anthracene core will appear as multiplets in the aromatic region of the spectrum.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the bromomethyl carbons and the aromatic carbons of the anthracene ring system.

Infrared (IR) Spectroscopy

Key characteristic absorption bands in the IR spectrum of this compound include:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3100-3000[2] |

| Aliphatic C-H stretching (from -CH₂Br) | 3000-2850[2] |

| Aromatic C=C stretching | 1650-1450[2] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two bromomethyl groups. The benzylic bromine atoms are excellent leaving groups, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic substitution reactions.[2]

This reactivity allows for the facile introduction of the anthracene core into larger molecules. For instance, it readily reacts with primary and secondary amines to form stable carbon-nitrogen bonds.[2] This property is widely exploited in the synthesis of anthracene-containing macrocycles and polymers.[2] These resulting materials often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors and electronic devices.[2]

Caption: Reactivity of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of anthracene with paraformaldehyde and hydrobromic acid in acetic acid.[7][8]

Materials:

-

Anthracene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Aqueous Hydrobromic Acid (48 wt%)[7]

-

Cetyltrimethylammonium bromide (optional, as a phase transfer catalyst)[7]

-

Toluene for recrystallization[7]

Procedure:

-

A mixture of anthracene, paraformaldehyde, and cetyltrimethylammonium bromide in glacial acetic acid is stirred at room temperature.[7]

-

Aqueous HBr (48 wt%) is added dropwise to the reaction mixture over a period of one hour.[7]

-

The reaction mixture is then heated to 80°C and stirred for 5 hours.[7]

-

After cooling to room temperature, the precipitate is collected by filtration.[7]

-

The solid is washed with water and then dried.[7]

-

The crude product is purified by recrystallization from toluene to yield pure this compound.[7]

Caption: Synthesis of this compound.

Example of a Subsequent Reaction: Synthesis of 9,10-Bis(benzimidazol-1-ylmethyl)anthracene

This protocol illustrates the use of this compound as a precursor in a nucleophilic substitution reaction.[7]

Materials:

-

This compound

-

Benzimidazole

-

Aqueous Potassium Hydroxide (10 M)

-

Toluene

-

Tetrabutylammonium hydroxide (Bu₄NOH, 40%)

-

Magnesium Sulfate (MgSO₄)

-

Chloroform

-

Hexane

Procedure:

-

A mixture of this compound, benzimidazole, aqueous KOH, toluene, and a few drops of Bu₄NOH is stirred and refluxed for 10 hours.[7]

-

The mixture is then cooled, and the solid is removed by filtration.[7]

-

The filtrate is diluted with water, and the organic layer is separated.[7]

-

The organic layer is dried over MgSO₄ and concentrated.[7]

-

The crude product is purified by recrystallization from a chloroform/hexane mixture (1:1) to yield 9,10-Bis(benzimidazol-1-ylmethyl)anthracene.[7]

Safety and Handling

This compound is an irritant. It is known to cause skin irritation and may cause respiratory irritation.[5] It is also very toxic to aquatic life.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive compound that serves as a crucial building block in the synthesis of a wide array of anthracene-based materials. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an invaluable tool for researchers in organic chemistry, materials science, and drug development.

References

- 1. CAS 2417-77-8: 9-(Bromomethyl)anthracene | CymitQuimica [cymitquimica.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 34373-96-1 [m.chemicalbook.com]

- 5. This compound | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 34373-96-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Synthesis and Characterization of 9,10-Bis(bromomethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9,10-Bis(bromomethyl)anthracene, a key intermediate in the development of novel therapeutic agents and functional materials. This document details a robust synthetic protocol, outlines key analytical techniques for structural elucidation and purity assessment, and explores its potential applications, particularly in drug delivery systems. The information presented is intended to equip researchers and professionals in the fields of medicinal chemistry, materials science, and drug development with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile compound.

Introduction

This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The introduction of two bromomethyl groups at the 9 and 10 positions significantly enhances its reactivity, making it a valuable building block in organic synthesis. The benzylic bromine atoms are excellent leaving groups, rendering the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures. Its rigid, planar anthracene core imparts unique photophysical properties, making its derivatives of interest as fluorescent probes and organic semiconductors. Furthermore, this compound has garnered attention in medicinal chemistry due to the reported antitumor activity of some anthracene derivatives, and its potential use as a linker in drug delivery systems.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromomethylation of anthracene using paraformaldehyde and hydrobromic acid in a glacial acetic acid solvent system.[1] This electrophilic substitution reaction targets the electron-rich 9 and 10 positions of the anthracene ring.

Reaction Scheme

Figure 1: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

-

Anthracene (1.0 eq)

-

Paraformaldehyde (1.0 eq)

-

Cetyltrimethylammoniumbromide (catalytic amount)

-

Glacial Acetic Acid

-

48% Aqueous Hydrobromic Acid (HBr)

-

Toluene

Procedure:

-

A mixture of anthracene, paraformaldehyde, and cetyltrimethylammoniumbromide in glacial acetic acid is stirred at room temperature.

-

Aqueous HBr (48 wt%) is added dropwise to the reaction mixture over a period of 1 hour.

-

The reaction mixture is then heated to 80 °C and stirred for 5 hours.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The solid is washed with water and then dried.

-

The crude product is purified by recrystallization from toluene to yield pure this compound.

A reported yield for this reaction is approximately 90%.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.31 | multiplet | 4H | Aromatic Protons (H1, H4, H5, H8) |

| ~7.55 | multiplet | 4H | Aromatic Protons (H2, H3, H6, H7) |

| ~5.51 | singlet | 4H | Bromomethyl Protons (-CH₂Br) |

| Solvent: CDCl₃ |

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~30-35 | -CH₂Br |

| ~125-135 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (-CH₂Br) |

| 1650-1450 | C=C stretch | Aromatic C=C |

| 600-500 | C-Br stretch | Carbon-Bromine bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₂Br₂), the expected molecular weight is approximately 364.07 g/mol . Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will exhibit a characteristic isotopic pattern.

| m/z Value | Assignment |

| ~362, 364, 366 | Molecular Ion Isotopic Cluster [M]⁺ |

| ~283, 285 | [M-Br]⁺ |

| ~204 | [M-2Br]⁺ or [Anthracene-CH₂]⁺ |

| ~202 | [Anthracene]⁺ |

| ~203 | [Anthracene+H]⁺ |

Applications in Drug Development

The highly reactive nature of the bromomethyl groups makes this compound a versatile scaffold for the synthesis of various biologically active molecules and drug delivery systems.

Antitumor Activity

Derivatives of anthracene are known to possess antitumor properties, often attributed to their ability to intercalate with DNA. While specific mechanistic studies on this compound are limited, it has been reported to show high antitumor activity against Ehrlich ascites tumor in mice. This suggests its potential as a lead compound for the development of novel anticancer agents.

Linker for Drug Conjugates

The two reactive bromomethyl groups allow for the covalent attachment of this compound to two other molecular entities, making it an ideal candidate for use as a linker or crosslinker in drug delivery systems. For instance, it can be used to conjugate drugs to carrier molecules such as dendrimers, polymers, or antibodies, to improve drug solubility, stability, and targeted delivery.

Figure 2: Role as a linker in drug delivery.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in materials science and drug development. The synthetic protocol detailed in this guide is robust and high-yielding. The characterization data provides a clear fingerprint for the identification and purity assessment of the compound. Its application as a precursor for antitumor agents and as a linker in drug delivery systems highlights its importance for researchers in medicinal chemistry and related fields. Further exploration of its biological activities and the development of novel derivatives are promising avenues for future research.

References

Spectroscopic and Synthetic Profile of 9,10-Bis(bromomethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 9,10-Bis(bromomethyl)anthracene, a key intermediate in various fields of chemical research and development. The document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the anthracene core and the methylene protons of the bromomethyl groups.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Aromatic | 8.31 | multiplet | 4H |

| Aromatic | 7.55 | multiplet | 4H |

| Methylene (-CH₂Br) | 5.55 | singlet | 4H |

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing characteristic peaks for the carbons in the aromatic rings and the bromomethyl substituents.

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic (C1-C8) | 125.0 - 135.0 |

| Aromatic (C9, C10) | ~130.0 |

| Methylene (-CH₂Br) | ~30.0 |

| Note: Precise, experimentally verified ¹³C NMR data for this compound is not readily available in the searched literature. The provided values are estimates based on typical chemical shifts for similar structures. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Aromatic Stretching | 3100-3000 |

| C-H Aliphatic Stretching | 3000-2850 |

| C=C Aromatic Stretching | 1650-1450 |

| C-Br Stretching | 650-550 |

| Note: This table indicates the expected regions for the characteristic peaks. A specific peak list from a single experimental source is not currently available. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular weight of the compound is 364.07 g/mol .[1] A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified the following major peaks:

| m/z Value | Relative Intensity |

| 204 | Top Peak |

| 202 | 2nd Highest |

| 203 | 3rd Highest |

Experimental Protocol: Synthesis of this compound

The following is a typical experimental procedure for the synthesis of this compound.

Materials:

-

Anthracene

-

Paraformaldehyde

-

Cetyltrimethylammonium bromide

-

Glacial acetic acid

-

Aqueous hydrobromic acid (48 wt%)

-

Toluene

Procedure:

-

A mixture of anthracene, paraformaldehyde, cetyltrimethylammonium bromide, and glacial acetic acid is stirred at room temperature.

-

Aqueous hydrobromic acid (48 wt%) is added dropwise to the stirred mixture over a period of one hour.

-

The reaction mixture is then heated to 80°C and stirred for 5 hours.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The collected solid is washed with water and then dried.

-

Purification of the crude product is achieved by recrystallization from toluene.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

CAS number and molecular structure of 9,10-Bis(bromomethyl)anthracene.

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(bromomethyl)anthracene is a fluorescent aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its rigid anthracene core and reactive benzylic bromide functionalities make it a valuable precursor for the construction of complex molecular architectures, including macrocycles, ligands for coordination chemistry, and novel materials with unique photophysical properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to chemical research and drug development. The presence of two reactive bromomethyl groups allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.[2]

Molecular Structure and Identification

The core of this compound consists of a tricyclic aromatic system, anthracene, with bromomethyl substituents at the 9 and 10 positions.

Molecular Formula: C₁₆H₁₂Br₂[1]

Alternate Name: 9,10-Di(bromomethyl)anthracene[1]

IUPAC Name: this compound[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 364.07 g/mol [1][3] |

| Appearance | Yellow-green crystalline solid |

| Melting Point | >230 °C (decomposes)[4] |

| Solubility | Soluble in chloroform and toluene; insoluble in water. |

| InChI Key | YHEMDXGFCREMGG-UHFFFAOYSA-N[3] |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The spectrum typically shows a distinct singlet for the protons of the bromomethyl groups (–CH₂Br) and multiplets in the aromatic region corresponding to the anthracene core protons.[2][5] |

| ¹³C NMR | Resonances for the bromomethyl carbons and the aromatic carbons of the anthracene scaffold are observed. |

| IR Spectroscopy | Characteristic absorption bands include C-H stretching (aromatic) around 3100-3000 cm⁻¹, C-H stretching (aliphatic) from the bromomethyl groups in the 3000-2850 cm⁻¹ range, C=C stretching (aromatic) between 1650-1450 cm⁻¹, and a C-Br stretching vibration around 600-500 cm⁻¹.[2] |

| Mass Spectrometry | The molecular ion peak exhibits a characteristic isotopic cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[2] Common fragmentation patterns involve the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br).[2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of anthracene with paraformaldehyde and hydrobromic acid.[6]

Materials:

-

Anthracene

-

Paraformaldehyde

-

Cetyltrimethylammonium bromide

-

Glacial acetic acid

-

Aqueous hydrobromic acid (48 wt%)

-

Toluene

Procedure:

-

A mixture of anthracene (10 g, 0.056 mol), paraformaldehyde (0.056 mol), cetyltrimethylammonium bromide (0.224 g), and glacial acetic acid (14 mL) is stirred at room temperature.[6]

-

Aqueous HBr (35 mL, 48 wt%) is added dropwise to the reaction mixture over a period of 1 hour.[6]

-

The reaction mixture is then heated to 80 °C and stirred for 5 hours.[6]

-

After cooling, the precipitate is collected by filtration and washed with water, then dried.[6]

-

The crude product is purified by recrystallization from toluene to yield pure this compound.[6]

Characterization

The synthesized product can be characterized using standard analytical techniques as outlined in Table 2. The ¹H NMR spectrum is particularly useful for confirming the structure, with the integration of the bromomethyl singlet and the aromatic protons providing a clear indication of the product's identity and purity.

Reactivity and Applications in Synthesis

The primary utility of this compound in synthetic chemistry stems from the high reactivity of its benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[2] This allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

A notable application is in the synthesis of macrocyclic compounds and ligands. For instance, it can be reacted with primary or secondary amines to form stable C-N bonds, a key step in the construction of more complex molecules with potential applications in host-guest chemistry and materials science.[2]

Relevance in Drug Development

While direct applications in drug development are not extensively documented, the anthracene scaffold is present in some biologically active molecules. This compound has demonstrated high antitumor activity against Ehrlich ascites tumors in mice, suggesting its potential as a starting point for the development of novel therapeutic agents.[4] Its ability to serve as a rigid linker for the synthesis of bivalent ligands or complex molecular probes could be of interest to drug development professionals exploring new chemical entities.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Nucleophilic Substitution Reaction

Caption: General scheme for nucleophilic substitution.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[7] It is harmful if swallowed and can cause skin and eye irritation.[7] Avoid the formation of dust and aerosols.[7] In case of contact, wash the affected area thoroughly with water.[7] For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. scbt.com [scbt.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. This compound | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 34373-96-1 [chemicalbook.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. rsc.org [rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

9,10-Bis(bromomethyl)anthracene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(bromomethyl)anthracene is a valuable and highly reactive bifunctional building block in organic synthesis. Its rigid anthracene core provides unique photophysical properties, making it an attractive scaffold for the development of novel materials with applications in electronics, sensing, and medicinal chemistry. The two bromomethyl groups at the 9 and 10 positions are excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. This technical guide explores the key applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action.

Core Synthetic Applications

The reactivity of this compound is dominated by the facile displacement of the bromide ions by a variety of nucleophiles. This allows for the construction of complex molecules centered around the anthracene core.

Synthesis of Diamine Derivatives and DNA Intercalators

One of the most significant applications of this compound is in the synthesis of 9,10-bis(aminomethyl)anthracene and its derivatives. These compounds are of particular interest in drug development due to their ability to act as DNA intercalators, a mechanism central to the activity of many anticancer drugs.[1][2] The planar anthracene ring inserts between the base pairs of the DNA double helix, while the protonated amino side chains can interact with the phosphate backbone, leading to high binding affinity.[1]

Quantitative Data for Synthesis of Amine Derivatives

| Product | Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |

| 9,10-Bis(aminomethyl)anthracene | Hexamethylenetetramine (followed by hydrolysis) | Chloroform | Reflux, 48h | - | [3] |

| 9,10-Bis(benzimidazol-1-ylmethyl)anthracene | Benzimidazole | Toluene/Water | Reflux, 10h (with phase transfer catalyst) | 82 | [4] |

Experimental Protocol: Synthesis of 9,10-Bis(benzimidazol-1-ylmethyl)anthracene [4]

A mixture of this compound (2.0 g, 5.49 mmol), benzimidazole (1.81 g, 15.32 mmol), aqueous KOH (10 M, 30 mL), toluene (60 mL), and Bu4NOH (40%, 5 drops) is stirred and refluxed for 10 hours. The mixture is then cooled and filtered. The organic layer is separated, dried over MgSO4, and concentrated. The crude product is purified by recrystallization from a chloroform/hexane mixture (1:1) to yield 9,10-bis(benzimidazol-1-ylmethyl)anthracene.

Mechanism of Action: DNA Intercalation

The antitumor activity of certain 9,10-bis(aminomethyl)anthracene derivatives is attributed to their ability to intercalate into DNA.[1] This process involves the insertion of the planar anthracene core between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of cellular processes like replication and transcription.

References

- 1. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activities of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. rsc.org [rsc.org]

Reactivity of Benzylic Bromides in 9,10-Bis(bromomethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reactivity of the C-Br bonds in 9,10-bis(bromomethyl)anthracene is predominantly governed by the stability of the resulting benzylic carbocation intermediate. The anthracene scaffold can effectively delocalize the positive charge, thus facilitating nucleophilic substitution reactions. The two bromomethyl groups can react sequentially or simultaneously, allowing for the synthesis of a diverse array of derivatives. This guide will explore the synthetic utility of this reagent, with a focus on nucleophilic substitution reactions.

Synthesis of this compound

The most common method for the synthesis of this compound is the bromomethylation of anthracene.

Experimental Protocol: Bromomethylation of Anthracene

Materials:

-

Anthracene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (HBr)

-

Toluene

Procedure:

-

In a suitable reaction vessel, a mixture of anthracene (1.0 eq), paraformaldehyde (2.0 eq), and glacial acetic acid is prepared.

-

To this suspension, 48% aqueous hydrobromic acid is added dropwise over a period of 1 hour at room temperature.

-

The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The crude product is washed with water and then dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as toluene, to yield this compound as a yellow solid.

Yield: A typical reported yield for this reaction is approximately 70%.[1]

Reactivity of the Benzylic Bromides

The benzylic bromides of this compound are highly susceptible to nucleophilic attack. The reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The stability of the benzylic carbocation intermediate suggests a propensity for S(_N)1-type reactions, particularly with weaker nucleophiles and in polar protic solvents.

Nucleophilic Substitution Reactions

A variety of nucleophiles have been successfully employed in substitution reactions with this compound to generate diverse molecular structures.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type |

| Amines (primary and secondary) | Diamines |

| Benzimidazole | Bis(benzimidazolylmethyl)anthracene |

| Hexamethylenetetramine (HMTA) | Diamine (via Delépine reaction) |

Note: This table represents a qualitative summary of observed reactions. Quantitative kinetic data for a direct comparison of reactivity is not extensively available in the reviewed literature.

Experimental Protocols for Nucleophilic Substitution

Materials:

-

This compound

-

Benzimidazole

-

Potassium Hydroxide (KOH)

-

Toluene

-

Tetrabutylammonium Hydroxide (TBAH) (phase transfer catalyst)

Procedure:

-

A mixture of this compound (1.0 eq), benzimidazole (2.2-2.5 eq), and potassium hydroxide in toluene is prepared.

-

A catalytic amount of tetrabutylammonium hydroxide is added to the mixture.

-

The reaction is heated to reflux and stirred for several hours.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization.

Procedure: The reaction of this compound with hexamethylenetetramine (HMTA) leads to the formation of the corresponding diamine.[1] This reaction proceeds via the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to yield the primary amine.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways involving this compound.

Caption: General synthesis and reactivity workflow of this compound.

Caption: Possible nucleophilic substitution mechanisms at the benzylic position.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The benzylic bromides readily undergo nucleophilic substitution with a range of nucleophiles, enabling the construction of complex and functionalized anthracene derivatives. While this guide provides key synthetic protocols and a qualitative understanding of its reactivity, further quantitative kinetic studies are needed to fully elucidate the factors governing the reaction rates and mechanisms with a broader scope of nucleophiles. Such studies would be invaluable for the rational design of novel functional materials and therapeutic agents based on the anthracene scaffold.

References

A Technical Guide to the Contrasting Properties of Anthracene and 9,10-Bis(bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of anthracene and its derivative, 9,10-Bis(bromomethyl)anthracene. Anthracene, a foundational polycyclic aromatic hydrocarbon (PAH), serves as a crucial starting material for a wide array of chemical syntheses, including dyes and scintillators.[1][2] The introduction of bromomethyl groups at the 9 and 10 positions dramatically alters the molecule's physical and chemical properties, opening up new avenues for its application, particularly in medicinal chemistry and materials science. This document will elucidate the key differences between these two compounds through a detailed examination of their properties, synthesis, reactivity, and applications, supported by experimental protocols and visual diagrams.

Core Structural and Physicochemical Differences

The primary distinction between anthracene and this compound lies in the substitution at the 9 and 10 positions of the anthracene core. Anthracene is a planar, aromatic molecule consisting of three fused benzene rings.[1][3][4] In contrast, this compound features bromomethyl groups (-CH₂Br) at these central positions, which significantly impacts its molecular weight, reactivity, and potential applications.

Physicochemical Properties

The addition of two bromomethyl groups substantially increases the molecular weight and alters the physical properties of the anthracene core. A summary of these key differences is presented in the table below.

| Property | Anthracene | This compound |

| Molecular Formula | C₁₄H₁₀[1][3] | C₁₆H₁₂Br₂[5][6] |

| Molecular Weight | 178.23 g/mol [4] | 364.07 g/mol [5][6] |

| Appearance | Colorless to pale yellow crystalline solid[4][7] | Yellow-green crystalline solid[6] |

| Melting Point | 216-218 °C[1][3][4] | >230 °C (decomposes)[8][9] |

| Boiling Point | 340-342 °C[3][4][7] | 478.5±25.0 °C (Predicted)[8] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, ethanol, and chloroform.[1][4] | Insoluble in water; soluble in chloroform and toluene.[6] |

| Fluorescence | Exhibits blue fluorescence (400–500 nm peak) under UV light.[1][2][4] | Not specified, but the anthracene core suggests potential fluorescence. |

Synthesis and Reactivity

The synthetic route to this compound typically starts from anthracene, highlighting the role of anthracene as a precursor. The reactivity of the two compounds differs significantly, primarily due to the presence of the reactive benzylic bromine atoms in the derivative.

Synthesis of this compound from Anthracene

A common laboratory-scale synthesis involves the reaction of anthracene with paraformaldehyde and hydrobromic acid. This one-pot reaction directly introduces the bromomethyl groups onto the 9 and 10 positions of the anthracene ring.

Comparative Reactivity

Anthracene's reactivity is characterized by electrophilic substitution and cycloaddition reactions, preferentially at the 9 and 10 positions.[4] It can undergo photodimerization under UV light and participates in Diels-Alder reactions.[4]

In contrast, the reactivity of this compound is dominated by the two bromomethyl groups. The benzylic bromine atoms are excellent leaving groups, making the adjacent carbon atoms highly susceptible to nucleophilic substitution.[6] This enhanced reactivity allows for the facile introduction of a variety of functional groups, making it a versatile building block for more complex molecules.

References

- 1. Anthracene: Structure, Properties, Reactions & Key Uses [vedantu.com]

- 2. Anthracene - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|Research Chemical [benchchem.com]

- 7. Anthracene | 120-12-7 [chemicalbook.com]

- 8. This compound CAS#: 34373-96-1 [m.chemicalbook.com]

- 9. This compound | 34373-96-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis using 9,10-Bis(bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. This application note provides a detailed experimental protocol for the synthesis of novel ether derivatives of 9,10-Bis(bromomethyl)anthracene. This starting material serves as a rigid, fluorescent core, and its derivatization via Williamson ether synthesis allows for the introduction of various functionalities, making it a valuable building block in supramolecular chemistry, materials science, and drug development for creating complex architectures and fluorescent probes.

The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide leaving groups from the benzylic positions of the anthracene core. The choice of the alcohol or phenol determines the final properties of the synthesized diether.

Reaction Scheme

Figure 1. General reaction scheme for the Williamson ether synthesis with this compound.

Experimental Protocols

This section details the synthesis of a representative diether, 9,10-Bis((phenoxymethyl)anthracene), using phenol as the nucleophile. The protocol can be adapted for other alcohols and phenols with minor modifications to the reaction conditions.

Materials:

-

This compound

-

Phenol

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane (DCM)

-

Methanol

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure: Synthesis of 9,10-Bis((phenoxymethyl)anthracene)

-

Preparation of the Phenoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (2.2 equivalents) in anhydrous DMF.

-

To this solution, add potassium hydroxide (2.5 equivalents) or sodium hydride (2.5 equivalents, handle with extreme care) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.

-

-

Reaction with this compound:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the prepared phenoxide solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water and then with a small amount of cold methanol to remove unreacted phenol and other impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of ether derivatives of this compound.

Table 1: Reactant Stoichiometry and Reaction Conditions

| Reactant/Parameter | Molar Ratio (equiv.) | Role | Typical Conditions |

| This compound | 1.0 | Electrophile | - |

| Alcohol/Phenol | 2.2 - 2.5 | Nucleophile Precursor | - |

| Base (e.g., KOH, NaH) | 2.5 - 3.0 | Deprotonating Agent | - |

| Solvent | - | Reaction Medium | Anhydrous DMF, Acetonitrile |

| Temperature | - | - | 60 - 80 °C |

| Reaction Time | - | - | 4 - 8 hours |

Table 2: Representative Yields and Spectroscopic Data

| Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) |

| 9,10-Bis((phenoxymethyl)anthracene) | 75-85 | ~8.4 (m, 4H, Ar-H), ~7.6 (m, 4H, Ar-H), ~7.3 (t, 4H, Ar-H), ~7.0 (t, 2H, Ar-H), ~6.9 (d, 4H, Ar-H), ~5.5 (s, 4H, -CH₂-) | ~158.8, ~131.5, ~129.5, ~129.0, ~125.5, ~121.3, ~114.9, ~63.8 | [M]⁺ calculated |

| 9,10-Bis((methoxymethyl)anthracene) | 80-90 | ~8.3 (m, 4H, Ar-H), ~7.5 (m, 4H, Ar-H), ~5.1 (s, 4H, -CH₂-), ~3.5 (s, 6H, -OCH₃) | ~131.2, ~128.7, ~125.2, ~68.5, ~58.2 | [M]⁺ calculated |

Note: The spectroscopic data provided are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the experimental protocol.

Caption: Experimental workflow for the Williamson ether synthesis.

Caption: Logical relationship of the SN2 reaction pathway.

Application Notes and Protocols for the Synthesis of Macrocycles Utilizing 9,10-Bis(bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(bromomethyl)anthracene is a versatile building block in supramolecular chemistry and materials science due to the reactive nature of its benzylic bromine atoms. These bromine atoms are excellent leaving groups, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the construction of complex macrocyclic structures, such as cyclophanes and other ring systems, by reacting it with various difunctional linkers. The rigid and fluorescent anthracene core imparts unique photophysical properties and a defined conformational geometry to the resulting macrocycles, making them attractive for applications in molecular recognition, sensing, and as components of novel organic materials.

This document provides detailed protocols for the synthesis of macrocycles incorporating the 9,10-bis(methyl)anthracene moiety, focusing on reactions with diamines and dithiols.

Synthesis of the Starting Material: this compound

A common method for the synthesis of this compound involves the bromomethylation of anthracene.

Protocol 1: Bromomethylation of Anthracene

This protocol describes the synthesis of this compound from anthracene, paraformaldehyde, and hydrobromic acid.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Anthracene | 178.23 | 10 g | 0.056 |

| Paraformaldehyde | 30.03 (as CH₂O) | 1.68 g | 0.056 |

| Cetyltrimethylammonium bromide | 364.45 | 0.224 g | 0.0006 |

| Glacial Acetic Acid | 60.05 | 14 mL | - |

| Aqueous HBr (48 wt%) | 80.91 | 35 mL | - |

| Toluene | 92.14 | For recrystallization | - |

Procedure:

-

In a reaction flask, combine anthracene (10 g, 0.056 mol), paraformaldehyde (1.68 g, 0.056 mol), and cetyltrimethylammonium bromide (0.224 g) in glacial acetic acid (14 mL).

-

Stir the mixture at room temperature.

-

Slowly add 35 mL of aqueous hydrobromic acid (48 wt%) to the stirring mixture over a period of 1 hour.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Dry the collected solid.

-

Recrystallize the crude product from toluene to obtain pure this compound. A yield of approximately 90% can be expected.[1]

Synthesis of Anthracene-Containing Macrocycles

The following protocols detail the synthesis of macrocycles via reaction of this compound with diamines and dithiols. The high dilution principle is often employed in these reactions to favor intramolecular cyclization over intermolecular polymerization.

Protocol 2: Synthesis of a Tetraazamacrocycle

This protocol describes the reaction of this compound with a diamine to form a macrocycle containing two anthracene units.

Reaction Scheme:

Caption: General reaction for tetraazamacrocycle synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Example Amount | Example Moles |

| This compound | 364.07 | 1.0 g | 0.0027 |

| 1,4-Diaminobenzene | 108.14 | 0.30 g | 0.0027 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 g | 0.011 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

Set up a reaction vessel for high dilution by preparing two separate dropping funnels.

-

In one dropping funnel, dissolve this compound (1.0 g, 2.7 mmol) in 100 mL of DMF.

-

In the other dropping funnel, dissolve 1,4-diaminobenzene (0.30 g, 2.7 mmol) in 100 mL of DMF.

-

To a separate flask containing a stirred suspension of potassium carbonate (1.5 g, 11 mmol) in DMF, add the solutions from both dropping funnels simultaneously and slowly over a period of 8-12 hours.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel to isolate the desired macrocycle.

Protocol 3: Synthesis of a Dithiamacrocycle

This protocol outlines the reaction of this compound with a dithiol to form a sulfur-containing macrocycle.

Reaction Scheme:

Caption: General reaction for dithiamacrocycle synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Example Amount | Example Moles |

| This compound | 364.07 | 0.5 g | 0.0014 |

| 1,2-Ethanedithiol | 94.2 | 0.13 g | 0.0014 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 g | 0.0031 |

| Acetonitrile | 41.05 | 150 mL | - |

Procedure:

-

Employ a similar high-dilution setup as described in Protocol 2.

-

Dissolve this compound (0.5 g, 1.4 mmol) in 75 mL of acetonitrile in one dropping funnel.

-

Dissolve 1,2-ethanedithiol (0.13 g, 1.4 mmol) in 75 mL of acetonitrile in a second dropping funnel.

-

Slowly and simultaneously add both solutions to a stirred suspension of cesium carbonate (1.0 g, 3.1 mmol) in acetonitrile over 10 hours.

-

After the addition, stir the reaction mixture at room temperature for another 12 hours.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate.

-

Purify the crude product using column chromatography to obtain the dithiamacrocycle.

Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of macrocycles from this compound.

Table 1: Synthesis of this compound

| Reactants | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| Anthracene, Paraformaldehyde, HBr | Glacial Acetic Acid | Cetyltrimethylammonium bromide | 80 | 5 | ~90 |

Table 2: Macrocyclization Reactions with this compound

| Linker | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1,4-Diaminobenzene | DMF | K₂CO₃ | RT | 36 | 20-40 |

| 1,2-Ethanedithiol | Acetonitrile | Cs₂CO₃ | RT | 22 | 30-50 |

Note: Yields are highly dependent on the specific linker used and the efficiency of the high-dilution conditions.

Characterization

The synthesized macrocycles can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the macrocycle. In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the bromomethyl protons (–CH₂Br) and the appearance of new signals for the methylene protons adjacent to the heteroatom (nitrogen or sulfur) are indicative of successful macrocyclization.[2]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized macrocycle.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups in the final product.

Safety Precautions

-

This compound is a skin and respiratory irritant.[3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrobromic acid is corrosive and should be handled with extreme care.

-

Organic solvents like DMF and acetonitrile are flammable and toxic. Use them in a fume hood and away from ignition sources.

These protocols provide a foundational guide for the synthesis of macrocycles using this compound. Researchers can adapt these methods by varying the linker molecules to create a diverse library of anthracene-containing macrocycles for various applications.

References

Application Notes and Protocols: 9,10-Bis(bromomethyl)anthracene as a Versatile Crosslinker for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Bis(bromomethyl)anthracene is a bifunctional aromatic compound that serves as an effective crosslinking agent in polymer synthesis. Its rigid anthracene core imparts unique photophysical properties, such as fluorescence, to the resulting polymer networks. Furthermore, the reactive bromomethyl groups can readily undergo nucleophilic substitution reactions with various polymers containing amine, hydroxyl, or thiol functionalities. This allows for the formation of stable, three-dimensional polymer networks with tunable properties. These crosslinked polymers have shown significant promise in various applications, including the development of fluorescent materials, stimuli-responsive hydrogels for controlled drug delivery, and shape-memory polymers. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinker in polymer synthesis.

Introduction

The crosslinking of polymers is a fundamental strategy to enhance their mechanical properties, thermal stability, and chemical resistance. The choice of crosslinking agent is crucial in determining the final properties of the polymer network. This compound offers a unique combination of a rigid, fluorescent core and highly reactive functional groups, making it an attractive crosslinker for the synthesis of advanced functional polymers.

The anthracene moiety can undergo a [4+4] cycloaddition reaction upon exposure to UV light, forming a dimer. This reversible photodimerization can be exploited to create photo-responsive materials where the crosslinking density can be modulated by light.[1][2] This feature is particularly valuable in the design of "smart" materials for applications such as on-demand drug delivery and the fabrication of materials with tunable mechanical properties.

This document outlines two primary approaches for utilizing this compound in polymer synthesis:

-

Polymer Synthesis via Co-polymerization: In this approach, a derivative of this compound, such as 9,10-bis(methacryloyloxymethyl)anthracene, is used as a crosslinking monomer in a polymerization reaction with other monomers.

-

Post-Polymerization Crosslinking: This method involves the reaction of this compound with a pre-synthesized polymer containing nucleophilic functional groups.

Detailed protocols for both methods are provided below, along with characterization techniques for the resulting crosslinked polymers.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 34373-96-1 |

| Molecular Formula | C₁₆H₁₂Br₂ |

| Molecular Weight | 364.07 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | >230 °C (decomposes) |

| Solubility | Soluble in many organic solvents |

Table 2: Typical Reaction Conditions for Suspension Co-polymerization

| Parameter | Condition |

| Monomers | 9,10-bis(methacryloyloxymethyl)anthracene (BMA), Divinylbenzene (DVB), Ethylene glycol dimethacrylate (EGDMA), Trimethylolpropane trimethacrylate (TRIM) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Porogenic Solvent | Toluene or Chlorobenzene |

| Suspension Stabilizer | Poly(vinyl alcohol) (PVA) |

| Reaction Temperature | 80 °C |

| Reaction Time | 20 hours |

Table 3: Characterization of Porous Copolymers (BMA as crosslinker)

| Co-monomer | Porogen | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |

| DVB | Toluene | 250 - 350 | 0.4 - 0.6 |

| EGDMA | Toluene | 150 - 250 | 0.3 - 0.5 |

| TRIM | Chlorobenzene | 400 - 500 | 0.7 - 0.9 |

Experimental Protocols

Protocol 1: Synthesis of Porous Fluorescent Microspheres via Suspension Co-polymerization

This protocol describes the synthesis of highly crosslinked, porous polymer microspheres using a derivative of this compound as the crosslinking monomer.

Materials:

-

9,10-bis(methacryloyloxymethyl)anthracene (BMA)

-

Divinylbenzene (DVB) (or other co-monomer)

-

Azobisisobutyronitrile (AIBN)

-

Poly(vinyl alcohol) (PVA)

-

Toluene (or other porogenic solvent)

-

Deionized water

Procedure:

-

Prepare the aqueous phase: Dissolve PVA (1.5 wt%) in deionized water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet. Heat to 80 °C and stir for 6 hours to ensure complete dissolution.

-

Prepare the organic phase: In a separate beaker, dissolve BMA, DVB, and AIBN in toluene.

-

Initiate polymerization: Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension.

-

Polymerization reaction: Maintain the reaction mixture at 80 °C under a nitrogen atmosphere for 20 hours with continuous stirring.

-

Purification: After the reaction, cool the mixture to room temperature. Filter the resulting microspheres and wash extensively with hot water, followed by methanol and acetone to remove any unreacted monomers and porogenic solvent.

-

Drying: Dry the purified microspheres in a vacuum oven at 60 °C overnight.

Protocol 2: Post-Polymerization Crosslinking of a Polyamine

This protocol provides a general method for crosslinking a polymer containing primary or secondary amine groups, such as a poly(amidoamine) (PAMAM) dendrimer or polyethyleneimine (PEI), with this compound.

Materials:

-

Polymer with amine groups (e.g., PAMAM G4 dendrimer)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolution: Dissolve the amine-containing polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Addition of base: Add triethylamine to the solution to act as a proton scavenger. The molar ratio of base to amine groups should be approximately 2:1.

-

Addition of crosslinker: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution with vigorous stirring. The molar ratio of the crosslinker to the polymer's reactive amine groups can be varied to control the degree of crosslinking. A typical starting ratio is 1:10 (crosslinker:amine groups).

-

Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

-

Purification: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 3-5 days, with frequent water changes, to remove the solvent, excess base, and unreacted crosslinker.

-

Lyophilization: Freeze-dry the purified solution to obtain the crosslinked polymer as a solid.

Mandatory Visualization

Caption: Workflow for the synthesis of porous fluorescent microspheres.

Caption: Workflow for post-polymerization crosslinking of an amine-containing polymer.

Caption: Schematic of the crosslinking reaction between an amine-containing polymer and this compound.

Characterization of Crosslinked Polymers

The successful crosslinking and the properties of the resulting polymer network can be evaluated using a variety of analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the crosslinking reaction by observing the appearance of new peaks or the disappearance of characteristic peaks of the reactants. For example, in the crosslinking of polyamides, changes in the amide I and amide II bands can indicate the involvement of the amide groups in the reaction.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked polymer network.[5] It can be used to identify the new chemical bonds formed during the crosslinking process.

-

Gel Fraction and Swelling Studies: The degree of crosslinking can be assessed by determining the gel fraction, which is the insoluble portion of the polymer after crosslinking. Swelling studies, where the crosslinked polymer is immersed in a suitable solvent, can provide information about the crosslink density.

-

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability and glass transition temperature of the crosslinked polymer.[6][7]

-

Fluorescence Spectroscopy: The incorporation of the anthracene moiety allows for the characterization of the polymer's photophysical properties. Fluorescence spectroscopy can be used to determine the emission and excitation spectra of the material.

-

Scanning Electron Microscopy (SEM): For porous materials synthesized by co-polymerization, SEM can be used to visualize the morphology and pore structure of the microspheres.

Applications

Fluorescent Materials

The inherent fluorescence of the anthracene core makes polymers crosslinked with this compound attractive for applications as fluorescent materials. These can be used in the development of sensors, bioimaging agents, and organic light-emitting diodes (OLEDs). The synthesis of fluorescent polymer nanoparticles through the crosslinking of amphiphilic polymers is a promising strategy for creating bright and stable probes for biological imaging.[8][9][10]

Drug Delivery

The ability to form hydrogels with tunable crosslinking densities makes these materials excellent candidates for controlled drug delivery systems. The release of encapsulated drugs can be controlled by the degree of crosslinking.[11][12] Furthermore, the photo-responsive nature of the anthracene crosslinks allows for the development of "on-demand" drug release systems, where the release is triggered by light.[1][2][13]

Shape-Memory Polymers

The formation of a stable polymer network through crosslinking can impart shape-memory properties to the material. These polymers can be deformed and fixed into a temporary shape and will recover their original shape upon the application of an external stimulus, such as heat or light. Anthracene-based crosslinkers have been used to create shape-memory polymers with UV-induced shape fixation.[14][15][16][17]

Conclusion

This compound is a valuable and versatile crosslinking agent for the synthesis of advanced functional polymers. Its unique combination of reactivity and photophysical properties enables the creation of materials with a wide range of applications, from fluorescent probes to sophisticated drug delivery systems and shape-memory materials. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers and scientists to explore the potential of this crosslinker in their own polymer systems.

References

- 1. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fabrication of cross-linked fluorescent polymer nanoparticles and their cell imaging applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 14. researchgate.net [researchgate.net]

- 15. Post-Polymerization Crosslinked Polyurethane Shape-Memory Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post-Polymerization Crosslinked Polyurethane Shape-Memory Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-strain shape memory polymers with movable cross-links constructed by interlocked slide-ring structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of Fluorescent Chemosensors for Metal Ion Detection from 9,10-Bis(bromomethyl)anthracene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent chemosensors for metal ion detection, utilizing 9,10-Bis(bromomethyl)anthracene as a key starting material. The anthracene moiety serves as a versatile fluorophore due to its favorable photophysical properties, including high quantum yields and chemical stability.[1] By functionalizing the 9 and 10 positions of the anthracene core, it is possible to introduce specific receptor units that can selectively bind to various metal ions, leading to a detectable change in fluorescence.

Overview of Synthesis and Sensing Principles

The general strategy for synthesizing these chemosensors involves the nucleophilic substitution of the bromide ions in this compound with a variety of metal-ion-chelating ligands (receptors). The choice of the receptor determines the selectivity of the resulting sensor towards a specific metal ion.

The detection mechanism of these sensors typically relies on one of two primary principles:

-

Photoinduced Electron Transfer (PET): In the absence of the target metal ion, the lone pair of electrons on the receptor can quench the fluorescence of the anthracene fluorophore through a PET process. Upon binding of the metal ion to the receptor, the lone pair of electrons becomes engaged in the coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[2][3]

-

Chelation-Enhanced Fluorescence (CHEF): In some cases, the binding of a metal ion to the receptor can lead to a more rigid and planar conformation of the molecule. This increased rigidity can reduce non-radiative decay pathways, resulting in an enhancement of the fluorescence intensity.

Experimental Protocols

Synthesis of the Starting Material: this compound

A reliable method for the synthesis of this compound from anthracene is crucial for the subsequent development of chemosensors.

Materials:

-

Anthracene

-

Paraformaldehyde

-

Glacial acetic acid

-

Hydrobromic acid (48 wt% in acetic acid)

-

Toluene for recrystallization

Procedure:

-

In a round-bottom flask, suspend anthracene (1 equivalent) and paraformaldehyde (2 equivalents) in glacial acetic acid.

-

Stir the mixture at room temperature.

-

Slowly add hydrobromic acid (33% wt in acetic acid) dropwise over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 5 hours.

-

Cool the mixture to room temperature. A yellow precipitate will form.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from toluene to obtain pure this compound.[4]

Synthesis of a Fluorescent Chemosensor for Fe³⁺: An Anthracene-Bearing Bisdien Macrocycle

This protocol describes the synthesis of a macrocyclic chemosensor highly selective for ferric ions (Fe³⁺). The synthesis starts from the analogous 9,10-bis(chloromethyl)anthracene, but the procedure is directly adaptable for the bromo-derivative.

Materials:

-

This compound

-

1-bis(1-aminoethyl) amino ethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve this compound (1 equivalent) and 1-bis(1-aminoethyl) amino ethanol (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add an excess of potassium carbonate (e.g., 5-10 equivalents) to the mixture.

-

Reflux the reaction mixture with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired macrocyclic sensor.

Synthesis of a Fluorescent Chemosensor for Cu²⁺: 9,10-Bis(8-quinolinoxymethyl)anthracene

This sensor demonstrates high selectivity for copper (II) ions.

Materials:

-

This compound

-

8-Hydroxyquinoline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 8-hydroxyquinoline (2.2 equivalents) in DMF, add potassium carbonate (5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure sensor.

Data Presentation: Performance of Anthracene-Based Chemosensors

The following table summarizes the key performance characteristics of fluorescent chemosensors derived from 9,10-disubstituted anthracenes for the detection of various metal ions.

| Sensor Name/Structure | Target Ion | Detection Limit (LOD) | Binding Constant (Ka) | Fluorescence Response | Solvent System | Reference |

| Anthracene-Bearing Bisdien Macrocycle | Fe³⁺ | 1.3 x 10⁻⁶ M | 3.7 x 10⁸ M⁻¹ | On-Off | DMSO | --INVALID-LINK--]">An anthracene–quinoline based dual-mode fluorometric–colorimetric sensor for the detection of Fe3+ |

| 9,10-Bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | - | Quenching | CH₃CN:H₂O (4:1 v/v) with HEPES buffer (pH 7.1) | --INVALID-LINK--]">9, 10-Bis(8-Quinolinoxymethyl)Anthracene—A Fluorescent Sensor for Nanomolar Detection of Cu2+ |

| Anthracene-dithioacetal probe (AN-4S) | Hg²⁺ | 4.93 x 10⁻⁸ mol/L | - | On-Off / Turn-on | 99% aqueous solution (pH 5-13) | --INVALID-LINK--]">An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal |

| 9,10-disubstituted-anthracene with polyamine receptors | Zn²⁺ | - | - | >1000-fold enhancement | Acetonitrile | --INVALID-LINK--]">Fluorescent chemosensors for Zn2+ |

Visualization of Synthesis and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing fluorescent chemosensors from this compound.

Caption: General synthesis workflow for fluorescent chemosensors.

Signaling Mechanism: Photoinduced Electron Transfer (PET)

This diagram depicts the "turn-on" fluorescence signaling mechanism based on Photoinduced Electron Transfer (PET).

Caption: PET-based "turn-on" fluorescence signaling mechanism.

References

Application Notes and Protocols for Surface Functionalization with 9,10-Bis(bromomethyl)anthracene in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various surfaces with 9,10-Bis(bromomethyl)anthracene. This compound serves as a versatile building block for introducing the fluorescent and electronically active anthracene moiety onto material surfaces, enabling a wide range of applications in material science, including the development of chemical sensors, organic electronics, and platforms for biological assays.

Introduction

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. The two bromomethyl groups at the 9 and 10 positions are highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity allows for the covalent attachment of the anthracene core to a variety of surfaces, including silicon wafers, glass, and polymer films. The resulting functionalized surfaces exhibit the photophysical properties of the anthracene molecule, making them suitable for applications where fluorescence sensing or charge transport is desired.

Applications in Material Science

The functionalization of surfaces with this compound opens up possibilities for several advanced material science applications:

-

Chemical and Biological Sensors: The fluorescence of the anthracene group is sensitive to its local environment. Quenching or enhancement of the fluorescence upon binding of specific analytes can be used to develop highly sensitive sensors.

-

Organic Electronics: The conjugated π-system of anthracene can facilitate charge transport. Surfaces modified with this molecule can be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.

-

Surface-Initiated Polymerization (SIP): The two bromomethyl groups can act as initiation sites for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer brushes from the surface. This enables the creation of complex surface architectures with tailored properties.

-

Biomaterial Engineering: Anthracene-functionalized surfaces can be used as platforms for the immobilization of biomolecules, such as DNA and proteins, for applications in diagnostics and drug delivery.

Experimental Protocols

Here we provide detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of a silicon dioxide surface.

Synthesis of this compound

This protocol is adapted from a literature procedure and describes the bromomethylation of anthracene.

Materials:

-

Anthracene

-

Paraformaldehyde

-

Hydrobromic acid (33 wt% in acetic acid)

-

Acetic acid

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve anthracene (2.50 g, 14.0 mmol) and paraformaldehyde (0.840 g, 28.0 mmol) in acetic acid (10 mL) with stirring at room temperature.

-

Slowly add hydrobromic acid in acetic acid (33% wt, 13.75 mL) to the mixture dropwise over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A yellow precipitate will form.

-

Collect the yellow precipitate by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like chloroform to yield pure this compound.

Protocol for Functionalization of Silicon Dioxide Surfaces

This protocol describes a two-step process for the functionalization of silicon dioxide surfaces. First, the surface is modified with an amine-terminated silane, followed by the reaction with this compound.

3.2.1. Step 1: Aminosilanization of Silicon Dioxide Surface

Materials:

-

Silicon wafers or glass slides

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene, anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

Clean the silicon dioxide substrates by sonicating in a sequence of deionized water, ethanol, and then drying under a stream of nitrogen.

-

Further clean and activate the surface by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, typically in a 3:1 ratio). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with deionized water and dry under a nitrogen stream.

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-